2-Ethoxypent-3-enenitrile
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Overview
Description
2-Ethoxypent-3-enenitrile is an organic compound with the molecular formula C7H11NO It is characterized by the presence of an ethoxy group attached to a pentenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxypent-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypent-3-enenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.
Reduction: Reduction of nitriles using lithium aluminum hydride produces primary amines.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Grignard Reaction: Involves Grignard reagents like methylmagnesium bromide.
Major Products
Hydrolysis: Produces carboxylic acids.
Reduction: Produces primary amines.
Grignard Reaction: Produces ketones.
Scientific Research Applications
2-Ethoxypent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxypent-3-enenitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Ethoxypent-3-enenitrile can be compared with other nitriles and ethers:
Similar Compounds: Other nitriles like acetonitrile, benzonitrile, and propionitrile share similar reactivity but differ in their specific applications and properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.
Properties
CAS No. |
106088-13-5 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-ethoxypent-3-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-5-7(6-8)9-4-2/h3,5,7H,4H2,1-2H3 |
InChI Key |
IOTQECAIKZSPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC)C#N |
Origin of Product |
United States |
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